molecular formula C21H27N5O2 B2669504 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-35-3

3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2669504
CAS RN: 923399-35-3
M. Wt: 381.48
InChI Key: ZZZBTOKEQTVIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

One area of application involves the synthesis and evaluation of purine derivatives for their psychotropic potential, particularly as ligands for serotonin receptors. For instance, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise in the development of antidepressant and anxiolytic therapies (Chłoń-Rzepa et al., 2013).

Adenosine Receptor Antagonism

Research has also focused on the affinity of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs), identifying compounds with potent A1 AR antagonistic properties. These findings highlight the potential for developing selective AR subtype antagonists for therapeutic applications, including treatments for cardiovascular and neurodegenerative diseases (Szymańska et al., 2016).

Neurodegenerative Disease Treatment

Compounds with a tetrahydropyrimido[2,1-f]purinedione core have been evaluated for their dual activity against adenosine receptors and monoamine oxidases (MAO), suggesting a promising approach for treating neurodegenerative diseases like Parkinson's and Alzheimer's by targeting multiple disease-relevant mechanisms (Koch et al., 2013).

Synthesis and Chemical Properties

The synthesis and photochemistry of pyrimidinediones, including studies on their reactivity and potential to form novel compounds through photolysis, indicate the versatility of these compounds in chemical synthesis and the potential for discovering new reactions and products (Shorunov et al., 2018).

properties

IUPAC Name

3-butyl-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-11-26-19(27)17-18(23(4)21(26)28)22-20-24(12-8-13-25(17)20)16-10-7-9-14(2)15(16)3/h7,9-10H,5-6,8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZBTOKEQTVIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626141

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